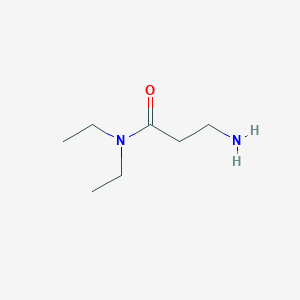

3-amino-N,N-diethylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,N-diethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-9(4-2)7(10)5-6-8/h3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFPMYPZAVNQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71274-45-8 | |

| Record name | 3-amino-N,N-diethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Aspects and Structural Characterization Methodologies

3-amino-N,N-diethylpropanamide, a diamine derivative, possesses a distinct molecular architecture that underpins its chemical reactivity and utility in synthesis. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | beilstein-journals.org |

| CAS Number | 71274-45-8 | beilstein-journals.org |

| Molecular Formula | C₇H₁₆N₂O | beilstein-journals.org |

| Molecular Weight | 144.22 g/mol | beilstein-journals.org |

The structural elucidation of this compound and its derivatives is routinely achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are pivotal in confirming the molecular structure. In the ¹H NMR spectrum of a derivative, specific signals corresponding to the protons of the N,N-diethylamino group and the propanamide backbone would be expected. For instance, the ethyl groups would typically exhibit a quartet and a triplet pattern, while the methylene (B1212753) groups of the propanamide chain would appear as distinct multiplets. jocpr.com The chemical shifts of these protons are influenced by their local electronic environment. ucl.ac.uklibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of an amide like this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing around 1630-1680 cm⁻¹. jocpr.com Additionally, the N-H stretching vibrations of the primary amine would be observed in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, and the fragmentation pattern would be characteristic of the cleavage of the amide and alkyl groups. google.com

Role As a Core Structure in Synthetic Organic Chemistry

The bifunctional nature of 3-amino-N,N-diethylpropanamide, possessing both a primary amine and a tertiary amide, makes it a valuable precursor in the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmacologically active agents.

One notable application is in the synthesis of biologically active 1,4-naphthoquinone (B94277) derivatives. In a documented synthesis, this compound is reacted with a substituted naphthoquinone to yield a novel derivative. The primary amino group of this compound acts as a nucleophile, displacing a leaving group on the naphthoquinone ring to form a new carbon-nitrogen bond. This reaction highlights the utility of this diamine in constructing molecules with potential medicinal applications. jocpr.com

Furthermore, the structural motif of N,N-disubstituted propanamides is found in various compounds with therapeutic potential. For instance, derivatives of 3-(N,N-disubstituted amino)propanamide have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the treatment of dyslipidemia. libretexts.org While this patent does not specifically name this compound, it underscores the importance of the general structure in drug discovery.

The reactivity of the primary amine allows for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, enabling the construction of diverse molecular libraries for screening and lead optimization in drug discovery programs.

Contemporary Research Paradigms and Scientific Significance

Established Synthetic Pathways to this compound

The synthesis of the title compound, this compound, can be achieved through several established routes. These pathways often involve multi-step sequences that strategically build the molecule by forming the amide bond and introducing the terminal amino group.

A common approach to synthesizing this compound involves a sequence of amidation and amination reactions. The order of these steps can be varied, often depending on the availability of starting materials.

One logical pathway begins with the formation of the amide bond followed by the introduction of the amine. This can be conceptualized through the Michael addition of an amine to an activated acrylamide (B121943) derivative. For instance, the reaction of acrylamide with various amino compounds to produce 3-(alkylamino)propionamides is a known transformation. nih.gov In this context, reacting N,N-diethylacrylamide with ammonia (B1221849) would theoretically yield the target compound.

Alternatively, a more controlled and widely practiced laboratory-scale synthesis starts with β-alanine. wikipedia.org This method involves three key steps:

Protection: The amino group of β-alanine is first protected with a suitable protecting group (e.g., Boc, Cbz) to prevent it from reacting in the subsequent step.

Amidation: The carboxylic acid moiety of the N-protected β-alanine is activated, typically by converting it to an acyl chloride or using a coupling agent, and then reacted with diethylamine (B46881) to form the N,N-diethylamide.

Deprotection: The protecting group is removed from the terminal amine to yield the final product, this compound.

Syntheses can also be centered around a pre-formed propionamide (B166681) structure, where a functional group at the 3-position is converted into an amine. A primary example of this strategy involves starting with a 3-halopropanoyl halide.

The reaction sequence is as follows:

Amidation: 3-chloropropionyl chloride is reacted with diethylamine, typically in an aprotic solvent, to form 3-chloro-N,N-diethylpropanamide.

Amination: The chlorine atom is then displaced by a nitrogen-containing nucleophile. This can be achieved through direct reaction with ammonia, although this can sometimes lead to over-alkylation. A more controlled method is the Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrolysis, or the use of sodium azide (B81097) to form a 3-azido intermediate, which is subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.

This strategy leverages the reactivity of the alkyl halide for the introduction of the amino functionality after the stable amide bond has been established.

The choice of precursor is critical in defining the efficiency and scalability of the synthesis. Several fundamental building blocks are particularly valuable for constructing this compound.

| Precursor Molecule | Synthetic Relevance |

| β-Alanine | As a natural β-amino acid, it provides the complete carbon backbone and the terminal nitrogen atom. wikipedia.org Its synthesis requires protection/deprotection steps but is a reliable and well-documented route. wikipedia.orggoogle.com |

| Acrylonitrile (B1666552) | This molecule serves as a versatile three-carbon electrophile. Michael addition of diethylamine to acrylonitrile yields 3-(diethylamino)propanenitrile. researchgate.net While direct hydrolysis of the nitrile to an amide can be challenging, related nitriles are known to be hydrolyzed to acids or reduced to amines, making this a key intermediate in various synthetic plans. cas.cznih.gov |

| β-Propiolactone | This cyclic ester is a highly reactive precursor. It is known to react with ammonia to produce β-alanine. wikipedia.org Its reaction with other amines can open the ring, providing a route to 3-aminopropanoic acid derivatives. |

| 3-Halopropanoyl Halides | Compounds like 3-chloropropionyl chloride are effective precursors that allow for sequential formation of the amide and the C-N bond at the 3-position, as described in section 2.1.2. |

These precursors offer distinct advantages in terms of reactivity and the strategic introduction of functional groups necessary to build the target molecule.

Advanced Derivatization and Analog Synthesis

The core structure of this compound serves as a scaffold for the synthesis of a wide range of derivatives and analogs. Modifications can be targeted at the terminal amine or the propanamide backbone.

The primary amino group is a key site for chemical modification, allowing for the attachment of various substituents through reactions such as acylation and alkylation.

N-Acylation: The terminal amine can readily react with acyl chlorides or anhydrides to form new amide linkages. An example from the literature is the synthesis of 3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalenenyl-2)amino]-N,N-diethylpropanamide, where the primary amine of a related precursor is acylated. jocpr.com This demonstrates a common strategy for creating more complex derivatives.

N-Alkylation: The amine can be alkylated to form secondary or tertiary amines. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a standard method. This approach is highlighted in the synthesis of related bis[3-(N,N-dialkylamino)propyl]ethers, where a primary amine is converted to a tertiary amine via catalytic reductive alkylation with an aldehyde. google.com

These derivatization reactions are summarized in the table below.

| Reaction Type | Reagent Class | Resulting Functional Group |

| N-Acylation | Acyl Halides, Anhydrides | Substituted Amide |

| N-Sulfonylation | Sulfonyl Halides | Sulfonamide |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

Modifications to the N,N-diethyl groups of the amide or the three-carbon backbone allow for the synthesis of a different class of analogs.

Amide Moiety Modification: The diethylamino group can be replaced with other secondary amines during the initial synthesis. Studies on related β-aryl propanamides have shown that substituents like dimethyl, dibenzyl, and cyclic amines such as pyrrolidine (B122466) and piperidine (B6355638) are well-tolerated in subsequent reactions. chinesechemsoc.orgchinesechemsoc.org This indicates that a variety of N-substituents can be incorporated into the amide structure.

Propanamide Backbone Modification: The carbon chain itself can be altered. Research has demonstrated a novel transformation of a 3-aryl-N,N-diethylpropanamide derivative into a 2-arylacetonitrile, a reaction that involves the cleavage of both C-C and C-N bonds of the original backbone. chinesechemsoc.orgchinesechemsoc.org Furthermore, Giese-type alkylation reactions on related dehydroalanine (B155165) derivatives have been used to introduce substituents, such as a cyclohexyl group, at the 3-position of the propanamide chain, showcasing methods for C-C bond formation on the backbone. beilstein-journals.org

Design and Synthesis of Homologous and Heterologous Analogs

The synthesis of analogs of this compound involves modifying the core structure to explore structure-activity relationships. This is often achieved by introducing various substituents on the amino group, the aromatic rings, or by incorporating entirely different heterocyclic or polycyclic systems. These modifications can lead to compounds with altered physicochemical properties and biological activities.

Research has demonstrated the synthesis of complex heterologous analogs where the fundamental 3-aminopropanamide (B1594134) scaffold is attached to elaborate molecular frameworks. For instance, a notable analog, 3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalenenyl-2)amino]-N,N-diethylpropanamide, has been synthesized, showcasing the attachment of a naphthoquinone moiety. rsc.org This synthesis provides a concrete example of creating derivatives through the reaction of a precursor amine with a reactive chloro-substituted naphthoquinone. rsc.org

Another synthetic endeavor resulted in the formation of 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylpropanamide. rsc.org The synthesis of this analog involved the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) with N,N-diethyl-3-oxobutanamide in the presence of piperidine and acetic acid. rsc.org Furthermore, highly complex structures such as 3-(1- { [6-chloro-5-(trifluoromethyl)(2-pyridyl)] amino } -4-methyl-2,5-dioxoazolin-3-yl)-N,N-diethylpropanamide have been documented in patent literature, indicating the versatility of the N,N-diethylpropanamide group as a building block in constructing functionally diverse molecules. chemrxiv.org

The table below summarizes examples of synthesized heterologous analogs, highlighting the diversity in their structures.

| Analog Name | Key Precursors | Reaction Type/Key Feature | Reference |

|---|---|---|---|

| 3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalenenyl-2)amino]-N,N-diethylpropanamide | 2,3-Dichloronaphthalene-1,4-dione and an amino-functionalized N,N-diethylpropanamide | Nucleophilic substitution on a naphthoquinone ring | rsc.org |

| 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylpropanamide | 3,4-dihydroxy-5-nitrobenzaldehyde; N,N-diethyl-3-oxobutanamide | Knoevenagel-type condensation | rsc.org |

| 3-(1-{[6-chloro-5-(trifluoromethyl)(2-pyridyl)]amino}-4-methyl-2,5-dioxoazolin-3-yl)-N,N-diethylpropanamide | Not detailed in source | Incorporation of a complex heterocyclic system (pyridyl-amino-azoline-dione) | chemrxiv.org |

Exploration of Novel Synthetic Routes and Methodological Enhancements

The pursuit of more efficient, sustainable, and scalable methods for producing amides like this compound has led to significant innovations in synthetic chemistry. These enhancements focus on catalytic systems, green chemistry principles, and process optimization through flow chemistry.

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful tool for improving the synthesis of amides and their precursors. One of the most direct catalytic routes to the N,N-diethylpropionamide core involves a one-step reaction from simple, bulk feedstocks. A patented process describes the synthesis of N-alkyl amides by reacting an olefin (ethylene), an amine (diethylamine), and carbon monoxide in the presence of a rhodium-containing catalyst. acs.org This hydroaminomethylation reaction, conducted with catalysts like Rh₂O₃ under pressure, achieves high conversion ( >95%) to N,N-diethylpropionamide, demonstrating a highly atom-economical approach. acs.org

Furthermore, catalytic reduction of the amide group in precursors is a key step for accessing the corresponding amines. Research into amide hydrogenation has identified several effective catalytic systems that avoid the use of stoichiometric metal hydrides. acs.org For example, rhenium-based catalysts have been shown to achieve 100% conversion for the reduction of N,N-diethylpropanamide. acs.org Molybdenum-catalyzed reductions using silanes, such as MoO₂Cl₂ with PhSiH₃, also provide an effective route for converting tertiary amides. acs.org

| Reaction Type | Catalyst System | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Amide Synthesis (Hydroaminomethylation) | Hydrated rhodium (III) oxide | Ethylene, Diethylamine, Carbon Monoxide | One-step synthesis of N,N-diethylpropionamide with >95% conversion. | acs.org |

| Amide Reduction | Rhenium-based catalysts | N,N-diethylpropanamide | High conversion and selectivity to the corresponding amine. | acs.org |

| Amide Reduction | MoO₂Cl₂ / PhSiH₃ | Tertiary amides | Effective reduction with yields of 81–87%. | acs.org |

| Amide Synthesis | Metal- and solvent-free (KOtBu base) | Peroxoates and Formamides | Efficient synthesis of various amides using formamides as an amino source. | nih.gov |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to amide synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sioc-journal.cnnumberanalytics.com

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide bond formation. numberanalytics.comrsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze amidation reactions in anhydrous organic media. nih.gov More advanced biocatalytic systems utilize ATP-dependent amide bond synthetases, like McbA, which can couple carboxylic acids and amines in aqueous media with high efficiency, often requiring only near-equimolar amounts of substrates. chemrxiv.orgacs.org The development of engineered nitrile synthetase enzymes also presents a promising avenue for creating dedicated amide-forming biocatalysts. nih.gov These biocatalytic methods operate under mild conditions and offer a sustainable alternative to traditional chemical synthesis. nih.govukri.org

Mechanochemistry: Solvent-free or low-solvent synthesis using mechanochemical methods, such as ball milling, represents another significant green innovation. numberanalytics.com This technique uses mechanical energy to drive reactions, drastically reducing or eliminating the need for bulk solvents. acs.orgnih.gov Efficient mechanochemical methods have been developed for synthesizing amides from carboxylic acids using activating agents like 2,4,6-trichloro-1,3,5-triazine/PPh₃ or by reacting esters with calcium nitride. rsc.orgacs.org These processes are often rapid, high-yielding, and simplify product purification. rsc.org

Greener Reagents and Solvents: A key focus of green chemistry is replacing hazardous reagents and solvents. ucl.ac.uk For amide synthesis, this includes developing methods that avoid chlorinated solvents and dipolar aprotic solvents like DMF, which have reprotoxicity concerns. ucl.ac.uk One such approach is a solvent-free method for amide synthesis that uses boric acid as a simple, green catalyst for the reaction between a carboxylic acid and urea. scispace.com Another strategy involves using green oxidants; for example, the combination of hydrogen peroxide with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) allows for the green oxidation of imines to form N,N-disubstituted formamides. acs.orgua.esscispace.com

Flow Chemistry Applications in Process Optimization

Continuous flow chemistry provides significant advantages for process optimization, including enhanced safety, improved heat and mass transfer, and simplified scalability. uniqsis.com

The first successful catalytic hydrogenation of amides to amines under continuous flow conditions has been demonstrated, a significant step forward for producing compounds like this compound. qub.ac.uk Using a heterogeneous bimetallic catalyst (4%Re-4%Pt/TiO₂), aliphatic amides such as N-methylpropanamide were hydrogenated with high conversion and selectivity in a packed-bed reactor. qub.ac.uk This method allows for easy separation of the catalyst from the product stream and maintains catalyst activity over extended periods. qub.ac.uk

Other flow chemistry applications for amide synthesis include the Ritter reaction, where a reusable solid acid catalyst was used in a continuous-flow system to produce amides from nitriles and alcohols with high yield and catalyst stability over several weeks. acs.orgacs.org Innovations also include solvent-free flow synthesis in specialized equipment like a jacketed screw reactor, using EDC.HCl as the coupling agent to achieve almost complete conversion at room temperature. rsc.org Furthermore, flow systems have been developed that utilize green, bio-derived solvents like γ-valerolactone (GVL) or employ carbon disulfide with a reusable alumina (B75360) catalyst, highlighting the synergy between flow chemistry and green chemistry principles. eurekaselect.comrsc.org

Fundamental Chemical Reactivity Studies

The reactivity of this compound is dictated by the interplay of its two key functional groups: a primary aliphatic amine and a tertiary amide. The inherent electronic properties of these groups define the molecule's behavior in chemical transformations.

The chemical nature of this compound allows it to exhibit both nucleophilic and electrophilic properties centered at different atoms. A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. masterorganicchemistry.com

The primary amine group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophilic center. uni-muenchen.de It readily donates these electrons to electrophiles. In contrast, the nitrogen atom of the tertiary amide group is significantly less nucleophilic. This is due to the resonance effect where the nitrogen's lone pair is delocalized across the N-C=O system, imparting double-bond character to the C-N bond and reducing the electron-donating ability of the nitrogen. wiley.com

The amide group, however, also presents other reactive sites. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, where the more electronegative oxygen atom draws electron density away from the carbon. youtube.com This makes the carbonyl carbon susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen atom, with its lone pairs of electrons, acts as a nucleophilic or basic site, particularly in its ability to be protonated or coordinate to Lewis acids. youtube.com

Reactivity of Functional Centers in this compound

| Functional Group | Center | Chemical Character | Reason |

|---|---|---|---|

| Primary Amine | Nitrogen (N) | Strongly Nucleophilic | Localized lone pair of electrons available for donation. |

| Tertiary Amide | Carbonyl Carbon (C=O) | Electrophilic | Electron density is withdrawn by the adjacent electronegative oxygen atom. |

| Carbonyl Oxygen (C=O) | Nucleophilic / Basic | Lone pairs of electrons available for donation. | |

| Tertiary Amide | Nitrogen (N) | Weakly Nucleophilic / Non-basic | Lone pair is delocalized through resonance with the carbonyl group. wiley.com |

The transformation of amides often requires harsh conditions or activation because of the stability conferred by resonance. wiley.comchinesechemsoc.org However, recent methodologies have enabled the cleavage of C-C and C-N bonds in amide-containing molecules under specific catalytic or reaction conditions.

A notable study demonstrated a transition-metal-free nitrogenation of tertiary amides that proceeds via both C-C and C-N bond cleavage. chinesechemsoc.orgchinesechemsoc.org In this work, a substituted analogue, 3-(4-bromophenyl)-N,N-diethylpropanamide, was used as a model substrate. The reaction, conducted with sodium nitrite (B80452) (NaNO₂) and triflic anhydride (B1165640) (Tf₂O), converted the amide into a nitrile with one less carbon atom (2-(4-bromophenyl)acetonitrile) and released diethylamine. chinesechemsoc.org The proposed mechanism involves the initial activation of the amide carbonyl by the triflic anhydride, followed by a complex rearrangement process that results in the cleavage of the Cα-Cβ bond and the C-N bond of the amide. chinesechemsoc.org Isotope labeling experiments confirmed that the nitrogen atom in the final nitrile product originates from the nitrite salt, not the starting amide. chinesechemsoc.org

Furthermore, catalytic hydrogenation can lead to C-N bond cleavage. Ruthenium-pincer complexes have been shown to catalyze the C-N cleavage of amides. wiley.com While traditionally challenging, amide reduction to amines can be achieved using various catalytic systems. These transformations typically involve the activation of the C-N bond, which is the rate-limiting step in many cases. wiley.com

Substituents on or near the reacting centers of this compound can significantly influence its reactivity through electronic and steric effects. These effects alter the kinetics (reaction rate) and thermodynamics (equilibrium position) of a given transformation.

In the nitrogenation reaction involving C-C and C-N bond cleavage, the nature of the substituents on the amide nitrogen was found to impact the reaction outcome. chinesechemsoc.orgchinesechemsoc.org A study systematically varied these substituents on a β-aryl propanamide backbone to probe their influence.

Influence of N-Substituents on the Yield of Nitrile Formation chinesechemsoc.orgchinesechemsoc.org

| N-Substituents (R², R³) | Product Yield (%) |

|---|---|

| N,N-Diethyl (Et, Et) | 85 |

| N,N-Dimethyl (Me, Me) | 65 |

| N,N-Dibenzyl (Bn, Bn) | 61 |

| N-Ethyl, N-n-butyl (Et, n-Bu) | 72 |

| Pyrrolidine (cyclic) | 89 |

| Piperidine (cyclic) | 73 |

| Morpholine (cyclic) | 81 |

The results indicate that cyclic alkyl substituents like pyrrolidine lead to very high yields, while bulkier linear groups like dibenzyl result in lower yields, suggesting a combination of electronic and steric influences on the reaction intermediate. chinesechemsoc.orgchinesechemsoc.org Similarly, substituents on the carbon chain, such as electron-donating or electron-withdrawing groups on an aryl ring, were shown to be well-tolerated, producing the corresponding nitriles in good yields, demonstrating the broad applicability of the reaction. chinesechemsoc.org Generally, electron-donating groups tend to increase the electron density at the reaction center, which can strengthen phenomena like hydrogen bonding, while electron-withdrawing groups have the opposite effect. chemrevlett.com

Intermolecular Interactions and Supramolecular Assembly

The functional groups of this compound enable it to participate in various non-covalent interactions, which are crucial for forming larger, ordered structures (supramolecular assemblies) and for its behavior as a ligand.

Hydrogen bonding is a key intermolecular force that significantly influences the physical properties and structural organization of molecules. This compound has distinct hydrogen bond donor and acceptor sites.

Donor: The two hydrogen atoms of the primary amine group (N-H) can act as hydrogen bond donors.

Acceptors: The nitrogen atom of the primary amine and the oxygen atom of the carbonyl group both possess lone pairs of electrons and can function as hydrogen bond acceptors. researchgate.net

This dual functionality allows for the formation of extensive intermolecular hydrogen bonding networks. In the solid state, molecules of this compound can self-assemble into chains, sheets, or more complex three-dimensional architectures. For instance, a common motif could involve the amine group of one molecule donating a hydrogen bond to the carbonyl oxygen of a neighboring molecule (an N-H···O=C interaction), a fundamental interaction in the structure of peptides and proteins. researchgate.net These interactions dictate the crystal packing and can influence properties such as melting point and solubility.

Chelation is the process of forming two or more separate coordinate bonds between a polydentate (multiple-donor) ligand and a single central metal ion. this compound possesses the necessary functional groups to act as a chelating agent.

The primary amine nitrogen and the carbonyl oxygen are positioned to act as a bidentate ligand, coordinating to a metal center to form a stable six-membered chelate ring. The 1,3-spacing between the amine and the amide group is analogous to the 1,3-diaminopropane (B46017) backbone, a well-known building block for chelating agents that form stable six-membered rings with metal ions.

The chelation behavior of ligands containing amine and amide/carbonyl functionalities has been studied. For example, a ligand featuring an amino group and a carbonyl group was shown to act as a bidentate or tridentate ligand, coordinating with metal ions such as Cu²⁺, Co²⁺, Pt⁴⁺, and Pd²⁺ through the amine nitrogen and carbonyl oxygen atoms. scirp.org By analogy, this compound is expected to form stable complexes with a variety of transition metals and other metal ions, where its binding properties would alter the reactivity and solubility of the metal center.

Self-Assembly Tendencies in Different Environments

The self-assembly of molecules is a process driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces, leading to the formation of organized supramolecular structures. ontosight.ai In the context of amides, their ability to act as both hydrogen bond donors and acceptors plays a crucial role in their aggregation behavior.

For this compound, the presence of a primary amino group (-NH2) and a tertiary amide group provides sites for hydrogen bonding. The diethyl groups introduce hydrophobic character, which can also influence self-assembly, particularly in aqueous environments. The interplay between these functional groups and the surrounding solvent environment dictates the formation and stability of any self-assembled structures.

Studies on other amide-containing molecules have shown that the solvent has a significant impact on self-assembly. sigmaaldrich.com For instance, in polar solvents, the solvophobic effect can drive the aggregation of amphiphilic molecules. Current time information in Bangalore, IN. It has been demonstrated that low molecular weight amides can support the self-assembly of amphiphiles, forming various lyotropic liquid crystalline phases. Current time information in Bangalore, IN. The cohesive energy of the amide solvent, often quantified by the Gordon parameter, is a key factor in its ability to promote such self-assembly. Current time information in Bangalore, IN.

In the case of this compound, it is plausible that in non-polar solvents, intermolecular hydrogen bonding between the amino groups and amide carbonyls would be a primary driver for self-assembly. In polar protic solvents, competition for hydrogen bonding with the solvent molecules would likely influence the extent and nature of aggregation. The specific morphology of self-assembled structures, which can range from wrinkles and belts to rods and lamellae, is also highly dependent on the solvent used. ontosight.ai

While direct experimental data for this compound is not available, the general principles of amide self-assembly suggest it has the potential to form organized structures, the nature of which would be highly sensitive to the solvent environment.

Photochemical and Radiolytic Stability Studies

The stability of a chemical compound under the influence of light (photochemical stability) and ionizing radiation (radiolytic stability) is a critical aspect of its reactivity profile.

For this compound, potential photodegradation pathways could involve the cleavage of the C-N bonds of the diethylamino group or the amide bond itself. The presence of the amino group might also introduce additional photochemical reactivity, potentially leading to oxidation or other transformations upon exposure to UV light. The formation of radical species is a common feature of photodegradation processes. rsc.org

The purpose of photostability testing is to understand how a substance's quality changes over time when exposed to light, which can lead to a loss of potency and the formation of degradation products. europa.eu Without specific experimental data, the precise photodegradation pathways and mechanisms of this compound remain speculative.

The study of how molecules behave when exposed to ionizing radiation is crucial in fields such as nuclear fuel reprocessing. While direct data on the radiolytic stability of this compound is scarce, extensive research on similar molecules, particularly diglycolamides (DGAs), provides valuable insights. rsc.orgnih.govinl.govfrontiersin.orgherts.ac.uk

Several studies have investigated the radiolytic stability of hydrophilic DGAs, some of which incorporate a diethylpropanamide moiety. For instance, the compounds 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylpropanamide (Me-TEDGA) and 2,2'-oxybis(N,N-diethylpropanamide) (Me2-TEDGA) have been studied. rsc.orginl.govfrontiersin.orgherts.ac.uk

Research indicates that the radiolytic stability of these hydrophilic DGAs increases with molecular weight in the order: N,N,N',N'-tetramethyldiglycolamide (TMDGA) < N,N,N',N'-tetraethyldiglycolamide (TEDGA) < Me-TEDGA ≤ Me2-TEDGA. rsc.orginl.gov The degradation of these compounds in aqueous solutions is primarily driven by oxidation reactions, likely involving hydroxyl (•OH) radicals. frontiersin.org The main degradation mechanism is thought to be an electron transfer from the amide group, leading to the formation of a radical cation, followed by the cleavage of ether C-O or amide C-N bonds. inl.gov

In concentrated aqueous nitrate (B79036) solutions, the radiolysis of these hydrophilic DGAs is significantly slower than in pure water. nih.gov This suggests that the presence of nitrate ions can have a protective effect. The degradation in these conditions is driven by both hydroxyl and nitrate radical oxidation chemistry. nih.gov It has been concluded that for these types of compounds, acid hydrolysis, rather than radiolysis, is expected to be the limiting factor for their useful lifetime in applications such as nuclear fuel reprocessing. rsc.orgnih.gov

Based on these findings for structurally related compounds, it can be inferred that this compound would also be susceptible to radiolytic degradation, particularly through oxidation of the amide group and subsequent bond cleavage. The rate and products of this degradation would be highly dependent on the specific conditions, such as the solvent and the presence of other chemical species.

Table of Radiolytic Degradation Rate Constants for Related Hydrophilic Diglycolamides

| Compound | Abbreviation | Degradation Rate Constant (k / kGy⁻¹) |

| N,N,N',N'-tetramethyldiglycolamide | TMDGA | > 0.010 |

| N,N,N',N'-tetraethyldiglycolamide | TEDGA | 0.010 ± 0.001 |

| 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylpropanamide | Me-TEDGA | < 0.010 |

| 2,2'-oxybis(N,N-diethylpropanamide) | Me2-TEDGA | < 0.010 |

| Data sourced from studies on the radiolysis of hydrophilic DGAs in aqueous solutions. frontiersin.org |

There is a lack of direct studies on the environmental fate and chemical degradation of this compound. To understand its potential behavior in the environment, analogies can be drawn from compounds with similar functional groups.

The herbicide napropamide (B1676949), an N,N-diethylpropanamide derivative, is known to be moderately persistent in soil. Its degradation in the environment is influenced by both photodegradation on the soil surface and microbial action. galchimia.com The primary metabolic pathways for napropamide in soil and plants involve the loss of the ethyl groups from the nitrogen atom and hydrolysis of the amide bond. galchimia.com

Given the presence of an amino group and a tertiary amide in this compound, it is likely to be susceptible to microbial degradation in soil and water. The amino group can be a site for enzymatic reactions, and the amide bond can be hydrolyzed by amidase enzymes produced by microorganisms.

Iv. Theoretical and Computational Chemistry Applied to 3 Amino N,n Diethylpropanamide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity, stability, and spectroscopic properties. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.comcore.ac.uk For 3-amino-N,N-diethylpropanamide, DFT calculations, commonly employing a hybrid functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p), would be used to determine its minimum energy geometry in the ground state. researchgate.netresearchgate.netnih.gov This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles. youtube.comnih.gov

From the optimized structure, a range of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.netschrodinger.comnist.govscispace.com

Table 1: Representative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical data typical for a molecule of this class, as determined by DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Carbonyl) | 1.235 |

| C-N (Amide) | 1.358 | |

| C-C (Ethyl) | 1.530 | |

| C-N (Amino) | 1.465 | |

| Bond Angle (°) | O=C-N (Amide) | 122.5 |

| C-N-C (Diethyl) | 118.0 | |

| H-N-H (Amino) | 107.5 | |

| C-C-N (Amino Propyl) | 112.0 |

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical data illustrating typical electronic properties derived from DFT calculations.

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | 0.8 eV |

| HOMO-LUMO Gap (ΔE) | 7.3 eV |

| Dipole Moment | 3.5 D |

While DFT is effective for ground-state properties, ab initio methods, which are based on first principles without empirical parameterization, are often employed for higher accuracy and for phenomena that DFT may not describe well, such as excited states and reaction mechanisms. acs.orgresearchgate.net Methods like Møller–Plesset perturbation theory (MP2) or Time-Dependent DFT (TD-DFT) could be used to investigate the electronic excited states of this compound, predicting its UV-Vis absorption spectrum.

Furthermore, these methods are crucial for mapping reaction pathways. For instance, the mechanism of amide hydrolysis or metabolic oxidation could be explored by locating the transition state structures connecting reactants to products. researchgate.netacs.org Calculating the energy barriers (activation energies) for these pathways provides a quantitative measure of reaction kinetics, helping to predict the compound's stability and potential degradation routes under various conditions. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. libretexts.orgyoutube.com The MEP is plotted onto the molecule's electron density surface, using a color scale to denote electrostatic potential. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.comchemconnections.orgopenstax.org

For this compound, an MEP map would reveal:

Intense Negative Potential (Red): Localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interaction.

Moderate Negative Potential (Yellow/Green): Around the nitrogen atom of the primary amino group, corresponding to its lone pair.

Positive Potential (Blue): Concentrated on the hydrogen atoms of the primary amino group (-NH2), identifying them as the most significant hydrogen bond donor sites.

This detailed charge mapping is essential for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor or interact with solvent molecules.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods provide a static picture of a molecule's minimum energy state, this compound is a flexible molecule with multiple rotatable bonds. Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior and conformational landscape. fu-berlin.demdpi.commdpi.com

By systematically rotating these bonds and calculating the corresponding energy (a process known as a potential energy surface scan), one can identify multiple local energy minima, each corresponding to a stable conformer. The energy differences between these conformers and the barriers to their interconversion define the molecule's energy landscape. This analysis reveals the most probable shapes the molecule will adopt at a given temperature.

Table 3: Representative Low-Energy Conformers of this compound This table presents hypothetical data illustrating the type of results obtained from a conformational analysis, showing relative energies and defining dihedral angles.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ1 (N-C-C-C) | Dihedral Angle τ2 (C-C-C-N) | Key Feature |

|---|---|---|---|---|

| Global Minimum | 0.00 | 178° (anti) | -65° (gauche) | Extended propyl chain |

| Conformer 2 | 0.85 | 62° (gauche) | 180° (anti) | Folded structure |

| Conformer 3 | 1.50 | -68° (gauche) | -70° (gauche) | Potential for intramolecular H-bond |

The behavior of a molecule in the gas phase can differ significantly from its behavior in solution. Computational models can account for solvent effects using either implicit or explicit methods. frontiersin.orgnih.gov Implicit models (e.g., Self-Consistent Reaction Field, SCRF) treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. nih.gov Explicit models surround the solute molecule with a number of individual solvent molecules (e.g., water), providing a more detailed and realistic picture of specific solute-solvent interactions like hydrogen bonding. frontiersin.org

For this compound, simulations in a polar solvent like water would be expected to show a preference for conformers where the polar amino (-NH2) and amide (C=O) groups are exposed to the solvent, allowing for the formation of strong intermolecular hydrogen bonds. researchgate.netnih.gov This can alter the conformational equilibrium compared to the gas phase, potentially destabilizing conformers that rely on weaker intramolecular hydrogen bonds. The dynamic motion of the ethyl groups and the propyl chain may also be altered by the viscosity and polarity of the surrounding medium.

Prediction of Spectroscopic Signatures

Computational chemistry enables the ab initio prediction of spectroscopic data, which is invaluable for structural elucidation and characterization. Methods such as Density Functional Theory (DFT) are commonly used to calculate the nuclear magnetic shielding tensors, vibrational frequencies, and other properties that underpin various spectroscopic techniques. nih.govnih.gov For this compound, these predictions can provide a theoretical benchmark for comparison with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with a high degree of accuracy using DFT methods like B3LYP with basis sets such as 6-31G(d,p) or cc-pVTZ. nih.govresearchgate.net The calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., Tetramethylsilane - TMS). The predicted spectra help in the unambiguous assignment of experimental signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are estimates based on computational models of molecules with similar functional groups.

| Atom/Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₂- (adjacent to C=O) | 2.4 - 2.6 | Triplet | Methylene (B1212753) protons alpha to the carbonyl group. |

| -CH₂- (adjacent to NH₂) | 2.8 - 3.0 | Triplet | Methylene protons alpha to the primary amine. |

| -N(CH₂CH₃)₂ | 3.2 - 3.4 | Quartet | Methylene protons of the N,N-diethyl group. |

| -N(CH₂CH₃)₂ | 1.0 - 1.2 | Triplet | Methyl protons of the N,N-diethyl group. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are estimates based on computational models of molecules with similar functional groups.

| Atom/Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| -C=O | 171 - 174 | Carbonyl carbon of the amide. |

| -CH₂- (adjacent to C=O) | 35 - 38 | Methylene carbon alpha to the carbonyl. |

| -CH₂- (adjacent to NH₂) | 39 - 42 | Methylene carbon alpha to the primary amine. |

| -N(CH₂CH₃)₂ | 40 - 43 | Methylene carbons of the N,N-diethyl group. |

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. uci.edu These calculations can predict the position and relative intensity of absorption bands. For this compound, key predicted vibrations would include the C=O stretch of the tertiary amide, C-N stretches, and various C-H bending and stretching modes. Machine learning models trained on large datasets of DFT-calculated and experimental spectra are emerging as a rapid and accurate alternative for predicting IR spectra. arxiv.orgemergentmind.com

Table 3: Predicted Principal IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Tertiary Amide) | 1630 - 1660 | Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

QSRR and QSPR are computational methodologies that aim to build statistically significant relationships between a molecule's physicochemical properties or reactivity and its structural features, which are quantified by numerical values known as molecular descriptors. nih.govresearchgate.net These models are powerful tools for predicting the behavior of new or untested compounds without direct measurement.

The foundation of any QSRR/QSPR model is the calculation of molecular descriptors. nih.gov These are numerical representations derived from the chemical structure that encode constitutional, topological, geometric, electronic, and physicochemical information. For this compound, a wide array of descriptors can be computed to build predictive models for properties like solubility, boiling point, or chromatographic retention time.

| Physicochemical | Topological Polar Surface Area (TPSA) | The surface area contributed by polar atoms (N, O), related to membrane permeability. |

Once descriptors are generated for a training set of molecules, statistical or machine learning algorithms are used to create a predictive model. pnas.orgrsc.org For this compound, such models could predict its reactivity in specific reactions or its chemical stability under various conditions.

For instance, models have been developed to predict the rate of amide bond formation reactions. researchgate.net These studies often find that reactivity is governed by a combination of electronic descriptors (e.g., partial charges on atoms involved in the reaction) and steric descriptors (quantifying the bulkiness around the reactive center). pnas.org A QSRR model for a series of amides including this compound could predict its susceptibility to hydrolysis based on descriptors related to the electrophilicity of the carbonyl carbon and the steric hindrance provided by the N,N-diethyl groups. Similarly, QSPR models have been successfully applied to predict physical properties of amines, such as density, using a small number of easily calculated descriptors. nih.gov

The development of robust predictive models is a significant challenge, as performance can be highly dependent on the quality of the input data and the choice of descriptors and modeling algorithms. rsc.orgnih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory to explore the detailed pathways of chemical reactions at the molecular level. escholarship.orgrsc.org Using methods like DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the reaction rate.

A plausible reaction to study for this compound is its base-catalyzed hydrolysis. Computational modeling of this reaction would involve the following steps:

Geometry Optimization: The 3D structures of the reactants (this compound and a hydroxide (B78521) ion), the tetrahedral intermediate, and the products are optimized to find their lowest energy conformations.

Transition State Search: A search is performed to locate the transition state structure for the rate-determining step, which is typically the nucleophilic attack of the hydroxide ion on the amide's carbonyl carbon.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the optimized structures. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Studies on the hydrolysis of other amides have shown that DFT calculations can yield activation barriers that are in good agreement with experimental values. nih.gov Similarly, the mechanisms of thermal decomposition for N-substituted amides have been investigated, with proposals often involving six-membered cyclic transition states. mdpi.comresearchgate.net These computational approaches could be directly applied to understand the degradation pathways and stability of this compound.

Table 5: Example of a Hypothetical Computational Study on the Hydrolysis of this compound

| Parameter | Description |

|---|---|

| Reaction Studied | Base-Catalyzed Hydrolysis: this compound + OH⁻ → Products |

| Computational Method | DFT (e.g., B3LYP functional with a 6-311+G(d,p) basis set) with a continuum solvation model. |

| Key Findings | - Identification of the transition state for the nucleophilic attack on the carbonyl carbon. - Calculation of the activation free energy barrier (e.g., 20-25 kcal/mol), which dictates the reaction rate. nih.gov - Characterization of the tetrahedral intermediate. |

| Significance | Provides a molecular-level understanding of the amide's stability in basic conditions and predicts its hydrolysis rate. |

V. Advanced Analytical Techniques in the Research of 3 Amino N,n Diethylpropanamide

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopy is indispensable for probing the molecular structure of 3-amino-N,N-diethylpropanamide at an atomic level. Each method offers unique information, and together they provide a complete picture of the compound's identity and architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. rsc.org Through-bond and through-space correlations reveal the precise connectivity of atoms, allowing for a complete structural assignment. For this compound, ¹H and ¹³C NMR are fundamental.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The expected signals for this compound would include distinct resonances for the ethyl groups on the amide nitrogen, the two methylene (B1212753) groups of the propanamide backbone, and the protons of the primary amine group. The ethyl groups would characteristically appear as a quartet for the methylene protons (CH₂) coupled to a triplet for the methyl protons (CH₃). The backbone methylene protons would appear as two triplets, with coupling between the C2-H₂ and C3-H₂ groups. The primary amine protons (NH₂) may appear as a broad singlet.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, six unique carbon signals are expected: the carbonyl carbon of the amide, the two methylene carbons of the propanamide backbone, and the methylene and methyl carbons of the two N-ethyl groups. The chemical shift of the carbonyl carbon is typically the most downfield, appearing in the range of 170-180 ppm. nih.gov

2D NMR Techniques : To definitively assign all signals and confirm the bonding network, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between the coupled protons of the ethyl groups and adjacent methylene groups in the backbone. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the C-H framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on established chemical shift ranges for similar functional groups.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| CH₃ -CH₂-N- | ~1.1 | Triplet (t) | ~13 |

| CH₃-CH₂ -N- | ~3.3 | Quartet (q) | ~41 |

| -C(=O)-CH₂ -CH₂-NH₂ | ~2.5 | Triplet (t) | ~36 |

| -C(=O)-CH₂-CH₂ -NH₂ | ~2.9 | Triplet (t) | ~39 |

| -NH₂ | 1.5 - 3.0 (broad) | Singlet (s) | - |

| -C (=O)- | - | - | ~173 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the unambiguous confirmation of the molecular formula. For this compound (C₇H₁₆N₂O), the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm.

Beyond molecular formula confirmation, MS/MS fragmentation patterns provide valuable structural information. The N,N-diethylamide moiety is expected to undergo characteristic α-cleavage, leading to the loss of an ethyl group or the formation of a stable diethylaminoketene radical cation. Cleavage adjacent to the primary amine is also a probable fragmentation pathway.

Table 2: Expected HRMS Data and Major Fragments for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

| [M+H]⁺ | [C₇H₁₇N₂O]⁺ | 145.1335 | Protonated Molecular Ion |

| [M-CH₂CH₃]⁺ | [C₅H₁₂N₂O]⁺ | 118.0944 | Loss of an ethyl radical from the amide nitrogen |

| [C₄H₁₀N]⁺ | [C₄H₁₀N]⁺ | 72.0808 | α-cleavage at the amide carbonyl group |

| [C₂H₅N]⁺ | [C₂H₅N]⁺ | 44.0495 | Cleavage of the C2-C3 bond |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups. These methods are complementary and essential for identifying key structural features.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared light by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by a strong absorption band for the tertiary amide C=O stretch, typically found around 1630-1660 cm⁻¹. The primary amine group would exhibit N-H stretching vibrations in the 3300-3500 cm⁻¹ region and a characteristic scissoring (bending) vibration around 1590-1650 cm⁻¹, which may overlap with the amide I band. C-H stretching vibrations from the alkyl groups would be observed just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information on molecular vibrations. nih.gov It is particularly sensitive to non-polar bonds. The C-C backbone and C-N bonds would show characteristic signals in the Raman spectrum. While the C=O stretch is also visible in Raman, it is typically less intense than in the IR spectrum. The symmetric vibrations of the alkyl chains are often more prominent in Raman spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 (medium) | 3300-3500 (weak) |

| Primary Amine | N-H Bend (Scissor) | 1590-1650 (medium-strong) | 1590-1650 (weak) |

| Tertiary Amide | C=O Stretch | 1630-1660 (strong) | 1630-1660 (medium) |

| Alkyl Groups | C-H Stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| Alkyl Groups | C-H Bend | 1375-1465 (medium) | 1375-1465 (medium) |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. excillum.com This technique provides precise coordinates of every atom (excluding hydrogens in many cases), allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. wikipedia.org

For this compound, an X-ray crystal structure would reveal the preferred conformation of the flexible alkyl chains and the propanamide backbone in the crystalline form. Furthermore, it would provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the primary amine group, which dictates how the molecules pack together to form the crystal lattice. royalsocietypublishing.org This information is crucial for understanding the physical properties of the solid material. While obtaining a suitable single crystal can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. nih.gov

Chromatographic Separation and Trace Analysis Method Development

Chromatography is essential for separating this compound from impurities, reaction byproducts, or other components in a complex matrix, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. Developing a robust HPLC method for a polar and basic compound like this compound requires careful optimization of several key parameters.

Chromatographic Mode and Stationary Phase : Due to its polar nature, this compound can be challenging to retain on traditional reversed-phase columns (like C18) under highly aqueous mobile phase conditions. biopharmaservices.com While polar-endcapped C18 columns can improve retention, other modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography are also highly suitable. chromatographyonline.com HILIC, in particular, uses a polar stationary phase (e.g., bare silica, amino, or amide-bonded) with a high organic content mobile phase, which is ideal for retaining and separating very polar compounds.

Mobile Phase Optimization : The choice of mobile phase is critical. For reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. To ensure good peak shape for the basic amine, the pH of the mobile phase must be controlled using a buffer or modifier. sigmaaldrich.com Using an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the amine, leading to consistent retention and sharp peaks. For HILIC, the mobile phase consists of a high percentage of organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.

Detector Selection : A UV-Vis detector can be used if the compound possesses a suitable chromophore, although amides typically have a weak absorbance at low wavelengths (~210 nm). For higher sensitivity and selectivity, especially in complex matrices, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) detector is preferred. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio for definitive identification and quantification.

Table 4: Example Parameters for an Optimized HPLC Method for this compound

| Parameter | Condition 1: Reversed-Phase HPLC | Condition 2: HILIC |

| Column | Polar-Endcapped C18, 150 x 4.6 mm, 3.5 µm | Amide-bonded phase, 100 x 2.1 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |

| Gradient | 5% to 50% B over 10 minutes | 95% to 70% B over 8 minutes |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detector | MS (Electrospray Ionization, Positive Mode) or ELSD | MS (Electrospray Ionization, Positive Mode) or ELSD |

| Injection Volume | 5 µL | 2 µL |

Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment

Gas chromatography (GC) is a cornerstone technique for the purity assessment of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, stemming from its primary amine and amide functional groups, direct GC analysis can be challenging, often resulting in poor peak shape and tailing. nih.gov To overcome these limitations, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. tandfonline.comrsc.org This process involves reacting the primary amine with a suitable reagent to replace the active hydrogen, thereby reducing polarity and improving chromatographic performance. tandfonline.com

The primary application of GC in this context is the quantitative determination of purity and the identification of volatile impurities. A flame ionization detector (FID) is commonly employed for this purpose due to its high sensitivity towards organic compounds and a wide linear range. rsc.org The choice of GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase like a dimethyl polysiloxane (e.g., HP-5), is critical for achieving optimal separation of the derivatized analyte from by-products and other impurities. rsc.orgacs.org

Table 1: Illustrative GC Parameters for Analysis of Derivatized Amino Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) | Provides efficient separation of components. rsc.org |

| Injector Temp. | 270 °C | Ensures rapid volatilization of the derivatized sample. rsc.org |

| Detector Temp. | 280 °C (FID) | Maintains the analyte in the gas phase and ensures stable detector response. rsc.org |

| Carrier Gas | Nitrogen or Helium | Transports the sample through the column. |

| Flow Rate | 3 mL/min | Optimizes separation efficiency and analysis time. rsc.org |

| Oven Program | Initial 100°C (2 min), ramp at 20°C/min to 250°C | Separates compounds based on their boiling points. rsc.org |

This interactive table provides example parameters based on methods for similar derivatized amino compounds. Actual conditions for this compound would require method development and validation.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex mixtures, such as biological fluids or environmental samples, the coupling of chromatographic separation with mass spectrometric detection provides unparalleled selectivity and sensitivity. acs.orgrsc.org These "hyphenated" techniques, like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for impurity identification and trace-level quantification. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. sensor1stop.com After derivatization, the analyte is separated on the GC column and then ionized, typically by electron impact (EI). The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for unambiguous identification by comparison with spectral libraries. acs.org This technique is invaluable for elucidating the structure of unknown impurities and degradation products. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly suited for analyzing polar, non-volatile compounds like this compound without the need for derivatization. acs.org The compound is first separated by high-performance liquid chromatography (HPLC), often using a reversed-phase column. nih.gov It then enters the mass spectrometer, where techniques like electrospray ionization (ESI) generate protonated molecular ions. In a tandem mass spectrometer (e.g., a triple quadrupole), these parent ions are selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), offers exceptional selectivity and sensitivity, enabling quantification at very low concentrations. chinesechemsoc.org

Table 2: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Sample Volatility | Requires volatile or derivatized analytes. tandfonline.com | Suitable for non-volatile and polar analytes. acs.org |

| Derivatization | Usually necessary for polar compounds like amines. sensor1stop.com | Generally not required. acs.org |

| Ionization Source | Electron Impact (EI), provides extensive fragmentation. | Electrospray Ionization (ESI), a soft technique yielding molecular ions. |

| Primary Application | Structural elucidation of unknown volatile impurities, purity testing. acs.org | Quantification in complex matrices (e.g., biological samples), analysis of polar impurities. nih.gov |

| Selectivity | High, based on retention time and mass spectrum. | Very high, based on retention time and specific parent/product ion transitions. chinesechemsoc.org |

This interactive table summarizes the key differences between GC-MS and LC-MS/MS for the analysis of the target compound.

Electrochemical Techniques for Redox Behavior and Detection

Electrochemical methods offer a different approach to the analysis of this compound by probing its redox properties. These techniques are based on measuring the current or potential changes resulting from oxidation or reduction reactions at an electrode surface.

Voltammetric Studies for Electrochemical Characterization

Voltammetric techniques, particularly cyclic voltammetry (CV), are used to study the redox behavior of electroactive species. acs.org The electrochemical oxidation of aliphatic amines has been investigated using CV, typically at a glassy carbon electrode. rsc.orgacs.org The primary amine group in this compound is the likely site of electrochemical activity. The oxidation of primary aliphatic amines is generally an irreversible process that occurs at a positive potential. rsc.orgacs.org

A typical CV experiment would involve scanning the potential of a working electrode in a solution containing this compound and a supporting electrolyte. The resulting voltammogram (a plot of current vs. potential) would reveal the potential at which the amine group is oxidized. acs.org Studies on similar amines show that this oxidation involves the loss of an electron to form a radical cation, which then undergoes further reactions. acs.orgnih.gov The peak potential and current can provide valuable information about the thermodynamics and kinetics of the electron transfer process. While the amide bond is generally considered stable and difficult to oxidize, its influence on the amine's redox potential could be a subject of investigation. researchgate.net

Amperometric Detection Methods

Amperometry involves applying a constant potential to a working electrode and measuring the resulting current as a function of time. sensor1stop.com This current is directly proportional to the concentration of the analyte undergoing the redox reaction. sensor1stop.com Amperometric detection is highly sensitive and is often coupled with HPLC for the quantitative analysis of electroactive compounds. nih.govnih.gov

For this compound, an amperometric detector, such as one with a copper or gold working electrode, could be used following HPLC separation. tandfonline.comnih.gov Detection is achieved by the oxidation of the amine group at the electrode surface under alkaline conditions. tandfonline.com Another approach is pulsed amperometric detection (PAD), which involves applying a series of potential pulses for detection, cleaning, and conditioning of the electrode surface. wikipedia.org This technique is particularly useful for analytes that can foul the electrode and has been successfully applied to the detection of amines and other electroactive compounds. tandfonline.comwikipedia.org

Advanced Sample Preparation and Derivatization for Analytical Studies

Effective sample preparation is a critical prerequisite for accurate and reliable analysis, especially when dealing with complex matrices or when the analytical technique has specific requirements, such as GC.

For analysis by LC-MS/MS in biological fluids, sample preparation often involves a protein precipitation step, followed by centrifugation to obtain a clear supernatant for injection. acs.org This removes high-molecular-weight interferences that could contaminate the chromatographic system.

For GC-based analysis, derivatization is the most crucial sample preparation step for this compound. The goal is to create a derivative that is more volatile and thermally stable. tandfonline.com This is achieved by reacting the primary amine with a specific reagent. Common derivatization strategies for amino compounds include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active amine hydrogen with a silyl (B83357) group (e.g., trimethylsilyl). tandfonline.comnih.gov

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile amide derivatives. nih.govsensor1stop.com

Alkoxycarbonylation: Reagents like ethyl chloroformate (ECF) react with the amine group to form carbamates, which exhibit good chromatographic properties. rsc.orgsensor1stop.com

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, solvent) must be optimized to ensure a complete and reproducible reaction, yielding a single, stable product for accurate quantification. rsc.orgresearchgate.net

Table 3: Common Derivatizing Agents for Primary Amines in GC Analysis

| Reagent Class | Example Reagent | Abbreviation | Derivative Formed |

|---|---|---|---|

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative |

| Acylating Agents | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl derivative |

| Acylating Agents | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl derivative |

| Chloroformates | Ethyl Chloroformate | ECF | Ethoxycarbonyl derivative |

This interactive table lists common derivatization reagents that could be applicable for the GC analysis of this compound.

Vi. Applications of 3 Amino N,n Diethylpropanamide in Organic Synthesis and Functional Materials

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

The bifunctional nature of 3-amino-N,N-diethylpropanamide, possessing both a primary amine and a tertiary amide group, theoretically allows it to be a versatile intermediate in organic synthesis. The primary amine can undergo a variety of reactions, such as alkylation, acylation, and condensation, while the tertiary amide is generally more stable but can be involved in reductions or other transformations under specific conditions. However, specific examples and detailed research findings on its use in the following areas are not well-documented.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are crucial scaffolds in medicinal chemistry and materials science. While amino-amides, in general, can be precursors to heterocycles like piperidones or other cyclic structures through intramolecular cyclization reactions, no specific studies detailing the use of this compound for this purpose were identified. The reaction pathways and conditions for such transformations involving this specific compound remain unexplored in the available literature.

Precursor for Complex Amide and Amine Architectures

The primary amine of this compound can be readily acylated to form more complex di-amide structures or can be used in reductive amination reactions to generate secondary or tertiary amines. These transformations are fundamental in organic synthesis for building larger molecules. However, research articles that specifically utilize this compound as a starting material for the synthesis of complex amide and amine architectures with reported yields and characterization data are not prevalent.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry often employs versatile scaffolds to generate large libraries of compounds for drug discovery and materials science. The structure of this compound, with its modifiable primary amine, could theoretically serve as a scaffold. Different substituents could be introduced at the amine position to create a library of related compounds. Despite this potential, there is no specific mention in the scientific literature of this compound being used as a central scaffold in any reported combinatorial library synthesis.

Contributions to Polymer Chemistry and Macromolecular Science

The presence of a primary amine group suggests that this compound could potentially be incorporated into polymer chains. However, its specific applications in polymer chemistry are not well-established in the reviewed literature.

Monomer in the Synthesis of Functional Polymers